1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that the functionalization of imidazo[1,2-a]pyridines, a related class of compounds, can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes can lead to the divergent synthesis of either c–h alkenylation products or indazole products .
Result of Action
It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the construction of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Action Environment
It is known that the synthesis of n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates can be achieved through an environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of n-pyridin-2-yl or n-quinolin-2-yl substituted carbamates .
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative coupling and tandem reactions . The nature of these interactions often involves the formation of stable complexes that facilitate or inhibit specific biochemical pathways. The compound’s ability to form such complexes makes it a valuable tool in studying enzyme kinetics and protein interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in oxidative reactions, thereby modulating the overall biochemical pathway . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-11-5-9(10-6-13-3-4-14-10)15-16(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYKHPVAKBLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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